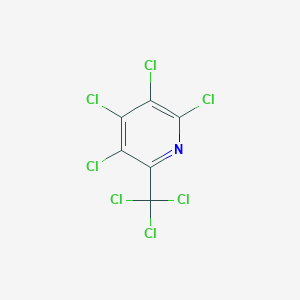

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Cat. No. B073996

Key on ui cas rn:

1134-04-9

M. Wt: 334.2 g/mol

InChI Key: YMBFWRZKTZICHS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04517369

Procedure details

Fifty grams of a mixture respectively containing about 32% 3,4,5-trichloro and about 64% 3,4,5,6-tetrachloro-2-trichloromethyl pyridine on a molar basis were charged to an electrically heated 250 ml glass batch chlorination reactor. 11/2 grams of anhydrous ferric chloride powder was charged to the reactor and chlorine at 70 grams/hour was sparged into the reactor through a bottom discharging sparger and the temperature adjusted to 200° C. The flow of chlorine was controlled so that at least a 50% excess of chlorine was present in the vent from the reactor. The reaction was allowed to proceed for 5 hours at which time the optimum yield of 3,4,5,6-tetrachloro-2-trichloromethyl pyridine was obtained at about a 94 molar percent conversion of the 3,4,5-trichloro-2-trichloromethyl pyridine. The main other product produced was pentachloropyridine. The reactor contents were then transferred to a vacuum distillation product recovery section where the lower boiling chlorinated pyridine compounds such as pentachloropyridine were separated from the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine. The molar yield of 3,4,5,6 -tetrachloro-2-trichloromethyl pyridine was greater than 65% based on the reacted 3,4,5-trichloro-2-trichloromethyl pyridine. Another separation method involved hydrolyzing the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine resultant mixture in concentrated sulfuric acid, for example, then a chlorinated solvent such as methylene chloride, chloroform, or perchloroethylene can be used to separate the pentachloropyridine from the resultant product of the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine hydrolysis, i.e. 3,4,5,6-tetrachloro picolinic acid

[Compound]

Name

mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ferric chloride

Quantity

2 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:13])[Cl:12])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].ClCl>>[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8]

|

Inputs

Step One

[Compound]

|

Name

|

mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl

|

Step Two

[Compound]

|

Name

|

ferric chloride

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged to an electrically heated 250 ml glass batch chlorination reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was sparged into the reactor through a bottom discharging sparger

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

adjusted to 200° C

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=NC=C(C1Cl)Cl)C(Cl)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04517369

Procedure details

Fifty grams of a mixture respectively containing about 32% 3,4,5-trichloro and about 64% 3,4,5,6-tetrachloro-2-trichloromethyl pyridine on a molar basis were charged to an electrically heated 250 ml glass batch chlorination reactor. 11/2 grams of anhydrous ferric chloride powder was charged to the reactor and chlorine at 70 grams/hour was sparged into the reactor through a bottom discharging sparger and the temperature adjusted to 200° C. The flow of chlorine was controlled so that at least a 50% excess of chlorine was present in the vent from the reactor. The reaction was allowed to proceed for 5 hours at which time the optimum yield of 3,4,5,6-tetrachloro-2-trichloromethyl pyridine was obtained at about a 94 molar percent conversion of the 3,4,5-trichloro-2-trichloromethyl pyridine. The main other product produced was pentachloropyridine. The reactor contents were then transferred to a vacuum distillation product recovery section where the lower boiling chlorinated pyridine compounds such as pentachloropyridine were separated from the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine. The molar yield of 3,4,5,6 -tetrachloro-2-trichloromethyl pyridine was greater than 65% based on the reacted 3,4,5-trichloro-2-trichloromethyl pyridine. Another separation method involved hydrolyzing the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine resultant mixture in concentrated sulfuric acid, for example, then a chlorinated solvent such as methylene chloride, chloroform, or perchloroethylene can be used to separate the pentachloropyridine from the resultant product of the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine hydrolysis, i.e. 3,4,5,6-tetrachloro picolinic acid

[Compound]

Name

mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ferric chloride

Quantity

2 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:13])[Cl:12])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].ClCl>>[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8]

|

Inputs

Step One

[Compound]

|

Name

|

mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl

|

Step Two

[Compound]

|

Name

|

ferric chloride

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged to an electrically heated 250 ml glass batch chlorination reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was sparged into the reactor through a bottom discharging sparger

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

adjusted to 200° C

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=NC=C(C1Cl)Cl)C(Cl)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |